Maculatin 3.1
Description
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
GLLQTIKEKLESLESLAKGIVSGIQA |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Maculatin 3.1
Primary Structure and Amino Acid Composition
The primary structure, or amino acid sequence, is the fundamental blueprint of Maculatin 3.1. It is a 21-amino-acid long cationic peptide. researchgate.net The specific sequence of amino acids dictates its physicochemical properties, including its charge and hydrophobicity, which are crucial for its interaction with microbial membranes. arxiv.orgmdpi.com The sequence is reported as GLFGVLAKVAAHVVPAIAEHF-NH2. mdpi.com A notable feature of its composition is the presence of a significant number of hydrophobic residues. mdpi.com
| Amino Acid | Three-Letter Code | One-Letter Code | Chemical Property |
|---|---|---|---|
| Glycine (B1666218) | Gly | G | Nonpolar, Aliphatic |
| Leucine | Leu | L | Nonpolar, Aliphatic |
| Phenylalanine | Phe | F | Nonpolar, Aromatic |
| Valine | Val | V | Nonpolar, Aliphatic |
| Alanine (B10760859) | Ala | A | Nonpolar, Aliphatic |
| Lysine | Lys | K | Basic, Positively Charged |
| Histidine | His | H | Basic, Positively Charged (at physiological pH) |
| Proline | Pro | P | Nonpolar |
| Isoleucine | Ile | I | Nonpolar, Aliphatic |
| Glutamic Acid | Glu | E | Acidic, Negatively Charged |
Secondary Structural Elements in Different Environments
The secondary structure of this compound is highly dependent on its surrounding environment, a characteristic that is central to its mechanism of action. biorxiv.org
In an aqueous or buffer solution, this compound generally exists as a random coil, lacking a defined secondary structure. researchgate.netfrontiersin.org This disordered state is typical for many antimicrobial peptides and is thought to prevent aggregation in the host's aqueous environments before reaching their target. mdpi.comnih.gov
Upon encountering a membrane-mimetic environment, such as lipid bilayers or micelles, this compound undergoes a significant conformational change, folding into an α-helical structure. researchgate.netfrontiersin.org This transition is driven by the hydrophobic interactions between the peptide's nonpolar residues and the lipid acyl chains of the membrane. nih.gov The induced α-helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which is a critical feature for membrane disruption. mdpi.commdpi.com Circular dichroism (CD) spectroscopy has been instrumental in demonstrating this transition, showing a significant increase in α-helical content when the peptide is in the presence of lipid vesicles. frontiersin.orgrsc.org
The presence of a proline residue at position 15 (Pro-15) is a key structural feature of this compound. researchgate.netmdpi.com Proline is unique among amino acids as its side chain is bonded to the protein backbone twice, creating a rigid ring. This rigidity disrupts the regular pattern of an α-helix, inducing a kink or bend. semanticscholar.org This proline-induced kink is not a flaw; rather, it is thought to provide an optimal amphipathic configuration that facilitates the peptide's insertion into the membrane. mdpi.comnih.gov Studies have shown that this kink is essential for the peptide's activity, and replacing proline with more flexible residues like alanine or glycine reduces its lytic action. mdpi.comnih.govresearchgate.net The kink may act as a "molecular hinge," allowing the peptide to adopt conformations, such as a U-shape, once inside the lipid bilayer. mdpi.comresearchgate.net This flexibility and the resulting amphipathicity are crucial for its ability to perturb and disrupt the membrane structure. nih.govnih.gov
Alpha-Helical Induction in Membrane-Mimetic Systems
Tertiary and Quaternary Structures
Once embedded within a lipid bilayer, individual this compound molecules can self-assemble into higher-order structures, or oligomers. researchgate.netexaly.com This aggregation is a necessary step for the peptide to exert its membrane-disrupting effects. researchgate.net Molecular dynamics simulations suggest that this compound molecules penetrate the bilayer as part of clusters, while individual molecules tend to remain at the membrane surface. researchgate.net These clusters can form pore-like structures, although they may be less organized and less permeable to water than the pores formed by some other antimicrobial peptides. mdpi.com The aggregation of several maculatin molecules is essential for their insertion into the bilayer. researchgate.net The final arrangement within the membrane can be complex, with peptides adopting various conformations, from U-shapes to extended forms, largely due to the flexibility imparted by the proline kink. mdpi.com Neutron reflectometry experiments have suggested a preferred parallel assembly of this compound in zwitterionic phosphatidylcholine bilayers. nih.gov
Membrane Interaction and Pore Forming Mechanisms of Maculatin 3.1
Initial Binding to Biological Membranes
The initial attraction and binding of maculatin peptides to a target cell membrane is a critical first step in their antimicrobial action. This process is governed by a combination of electrostatic and hydrophobic forces.
Electrostatic Interactions with Anionic Lipid Headgroups
The initial contact between maculatin peptides and bacterial membranes is predominantly driven by electrostatic attraction. Bacterial membranes are typically rich in anionic phospholipids (B1166683), which creates a net negative charge on the membrane surface. Maculatin peptides, being cationic at neutral pH, are electrostatically drawn to these negatively charged lipid headgroups. google.comgoogleapis.comuaem.mx This initial electrostatic interaction is crucial for concentrating the peptides at the membrane surface, a prerequisite for subsequent disruptive activities. google.com Studies on Maculatin 1.1 demonstrate a significantly higher affinity for anionic membranes, such as those containing phosphatidylglycerol (PG), compared to zwitterionic membranes that mimic eukaryotic cells. googleapis.comgoogle.comjustia.com This selective binding, mediated by the attraction between the peptide's positive charges and the anionic lipid headgroups, is a key determinant of its microbial selectivity. googleapis.com
Hydrophobic Interactions with Lipid Bilayer Core
Following the initial electrostatic tethering, hydrophobic interactions play a crucial role in the insertion and stabilization of the peptide within the lipid bilayer. google.com Maculatin peptides are amphipathic, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. uaem.mx Once bound to the membrane surface, the hydrophobic face of the peptide helix is driven to partition into the nonpolar, hydrocarbon core of the lipid bilayer. This insertion is energetically favorable as it removes the hydrophobic residues from the aqueous environment. Research on Maculatin 1.1 has shown that the peptide's interaction and helical structure are strongly influenced by the lipid acyl chain length and saturation, underscoring the importance of these hydrophobic interactions.
Models of Membrane Permeabilization
Once bound and inserted into the membrane, maculatin peptides disrupt the bilayer's integrity, leading to cell death. The precise mechanism of this disruption is complex and involves several proposed models.
"Crowding Behavior" and Lipid Disordering
Molecular dynamics simulations of Maculatin 1.1 suggest a "crowding behavior" as a key aspect of its mechanism. In this model, as peptide concentration increases at the membrane surface, they begin to aggregate. This molecular crowding perturbs the natural packing of the lipid molecules, leading to significant disorder within the bilayer. googleapis.com Unlike more structured pore models, this behavior suggests a more chaotic disruption of the membrane, where the peptides and lipids form disordered aggregates. This lipid disordering compromises the barrier function of the membrane, leading to leakage of cellular contents.
Formation of Transmembrane Oligomeric Assemblies
Evidence also supports the formation of transmembrane oligomeric assemblies by Maculatin 1.1. At sufficiently high concentrations, the peptides can cooperatively insert into the membrane to form aggregates that span the entire bilayer. These assemblies are not necessarily well-defined, stable pores but rather dynamic clusters of peptides. The formation of these transmembrane structures is a cooperative process, with peptide aggregation being a necessary step for deep insertion into the bilayer. Individual maculatin molecules tend to remain at the membrane interface, while clusters are capable of penetrating the hydrophobic core.
Factors Influencing Membrane Perturbation
The ability of Maculatin peptides to disrupt cell membranes is not a static process but is modulated by several key factors. The specific composition and physical state of the target lipid bilayer, as well as the concentration of the peptide itself, play crucial roles in determining the extent and nature of the membrane perturbation.
Lipid Composition and Membrane Fluidity
The interaction and subsequent lytic activity of Maculatin are profoundly influenced by the lipid makeup and fluidity of the target membrane. Research demonstrates a clear preference for certain lipid types, which is fundamental to the peptide's selectivity.
The charge of the lipid headgroups is a primary determinant for the initial binding. Maculatin, being a cationic peptide at neutral pH, exhibits a strong affinity for membranes containing anionic (negatively charged) phospholipids, such as phosphatidylglycerol (PG), which are prevalent in bacterial membranes. nih.govgoogle.com In contrast, it has a lower, yet still significant, binding affinity for zwitterionic (neutral) phospholipids like phosphatidylcholine (PC), a major component of eukaryotic cell membranes. nih.govjustia.com Studies using mixed lipid bilayers have shown that Maculatin preferentially interacts with anionic lipids over neutral ones. nih.gov Interestingly, while binding affinity is higher for anionic membranes, some studies have reported that neutral membranes can be more susceptible to lytic activity. nih.gov In competitive environments, Maculatin peptides have been shown to migrate from neutral lipid bilayers to bind to charged membranes, highlighting their stronger and more stable interaction with the latter. google.com
Beyond the headgroup charge, the composition of the lipid acyl chains, which affects membrane fluidity, is also critical. Maculatin shows a preference for more fluid phospholipid bilayers. nih.gov This is influenced by the length and saturation of the lipid tails. For instance, the peptide binds preferentially to bilayers with alkyl chains that are 14 to 16 carbons in length. nih.gov Membranes in a liquid-crystalline (fluid) phase are more readily perturbed than those in a gel state. google.com The presence of unsaturated fatty acid chains, which increases membrane fluidity, generally facilitates greater interaction and disruption by the peptide compared to more rigid, saturated chains. bio-world.com
Molecular dynamics simulations and spectroscopic studies indicate that while the peptide's secondary structure remains largely helical in both zwitterionic and anionic environments, the lipid composition dictates the peptide's orientation and aggregation state within the bilayer. nih.gov In anionic membranes, Maculatin tends to adopt a transmembrane orientation, which is consistent with the formation of pores. nih.govjustia.com
Table 1: Influence of Lipid Properties on Maculatin Interaction
| Lipid Property | Observation | Implication for Mechanism | Source(s) |
| Headgroup Charge | Stronger binding affinity to anionic lipids (e.g., DMPG) compared to zwitterionic lipids (e.g., DMPC). | Electrostatic attraction guides the peptide to bacterial-like membranes. | nih.govgoogle.comjustia.com |
| Lipid Tail Length | Preferential interaction with phospholipids having acyl chains of 14-16 carbons. | Optimal hydrophobic matching between the peptide and the membrane core is required for insertion. | nih.gov |
| Membrane Fluidity | Greater perturbation in fluid, liquid-crystalline phase membranes compared to rigid, gel-phase membranes. | A more fluid bilayer facilitates the insertion and aggregation of peptide monomers. | nih.govgoogle.com |
| Lipid Tail Saturation | Less ordered (more fluid) membranes with unsaturated lipids show enhanced peptide interaction. | Increased fluidity from unsaturated chains lowers the energy barrier for peptide insertion and disruption. | bio-world.com |
| Lipid Environment | In mixed anionic/zwitterionic bilayers, Maculatin preferentially binds to the anionic lipid components. | The peptide actively seeks out and clusters in negatively charged regions of a membrane. | nih.gov |
Peptide-to-Lipid Ratio and Concentration Effects
The concentration of Maculatin and the corresponding peptide-to-lipid (P/L) ratio are critical factors that govern its mechanism of action, often determining whether the peptide simply binds to the surface or inserts to form disruptive pores.
At low concentrations or low P/L ratios, Maculatin peptides typically bind to the membrane-water interface. In this state, they may cause minimal disruption or thinning. However, as the concentration increases, a threshold is reached where cooperative effects become dominant. Above this critical concentration, the peptides begin to aggregate and insert into the hydrophobic core of the membrane.
Coarse-grained molecular dynamics simulations have shown that at higher P/L ratios, Maculatin peptides cooperatively insert into the membrane as aggregates. The minimum size for a transmembrane aggregate of Maculatin 1.1 was observed to be as small as four peptides. This aggregation is a key step, as individual peptide molecules tend to remain bound at the interface, while clusters can penetrate the bilayer.
The nature of the pores formed is also concentration-dependent. Studies suggest that Maculatin forms an ensemble of structurally diverse, transient, low-oligomeric pores. Membrane permeabilization is often dominated by aggregates of six, seven, or eight peptides (hexamers, heptamers, and octamers), which are capable of conducting water, ions, and small molecules. At very high concentrations, the "carpet" model of disruption can occur, where the high density of peptides on the surface leads to widespread membrane destabilization and micellization, rather than the formation of discrete pores.
Table 2: Concentration-Dependent Effects of Maculatin on Model Membranes
| Peptide Concentration / P/L Ratio | Observed Mechanism | Membrane State | Source(s) |
| Low | Peptides bind to the membrane surface (interfacial). | Minimal perturbation; potential for localized thinning. | |
| Threshold / Intermediate | Cooperative aggregation and insertion of peptides into the bilayer core. | Formation of initial transmembrane peptide clusters (e.g., tetramers). | |
| High | Formation of stable, oligomeric transmembrane pores (e.g., hexamers, heptamers). | Bilayer structure is retained but punctuated by pores, allowing leakage. | justia.com |
| Very High | Widespread membrane disruption and micellization ("carpet" mechanism). | Complete loss of bilayer integrity. |
Structure Activity Relationships Sar and Molecular Engineering of Maculatin 3.1
Impact of Specific Amino Acid Substitutions on Membrane Interaction and Function
Specific amino acid substitutions can dramatically alter the function of an antimicrobial peptide. For many AMPs, the substitution of amino acids can modify properties like hydrophobicity, helicity, and charge distribution, which in turn affects their interaction with and disruption of microbial membranes. mdpi.com For instance, in other peptides, replacing a neutral or acidic amino acid with a basic one, such as lysine, can increase the net positive charge and enhance antibacterial activity. mdpi.com Conversely, substitutions that disrupt the amphipathic helical structure, a common feature of AMPs that allows them to interact with the lipid and aqueous phases of the membrane, can lead to a loss of activity. ub.edu Research on Maculatin 1.1 has shown that the presence of a Proline residue, which induces a kink in its helical structure, is vital for its maximum antibacterial effect. acs.org
Design and Synthesis of Analogues and Derivatives of Maculatin Peptides
The design and synthesis of peptide analogues are key strategies for developing new antimicrobial agents with improved properties. This molecular engineering can aim to enhance bioactivity, increase stability, or reduce toxicity.
Modifications for Enhanced or Modified Bioactivity
Modifications to antimicrobial peptides are often aimed at enhancing their effectiveness. This can involve substitutions that increase the net positive charge or optimize the amphipathic nature of the peptide. mdpi.commdpi.com Another common modification is C-terminal amidation. For Maculatin 1.1, amidation of the C-terminus has been shown to stabilize its α-helical structure when in contact with micelles, leading to higher antibacterial activity. mdpi.com This modification removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's electrostatic interaction with anionic bacterial membranes. researchgate.net
Rational Design Principles Based on Structural Insights
Rational design of new peptide antibiotics relies on a deep understanding of the structure-function relationships of existing peptides. researchgate.net By analyzing the three-dimensional structures of AMPs and how they interact with membranes, scientists can make informed decisions about which amino acids to substitute or modify. acs.org For example, knowing that a specific helical structure with a defined amphipathic character is necessary for activity allows for the design of new sequences that adopt this fold. researchgate.net Molecular dynamics simulations are increasingly used to predict how designed peptides will behave in a membrane environment, guiding the synthesis of more effective and selective antimicrobial agents. researchgate.netacs.org
Advanced Methodologies for Studying Maculatin 3.1
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone for determining the three-dimensional structure of peptides and observing conformational changes upon interaction with different environments, such as lipid membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution, Solid-State, In-Cell)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. geologyscience.ru It is particularly valuable for studying peptides like maculatins in various states.
Solution NMR: This technique is used to determine the high-resolution three-dimensional structure of peptides in solution, often using membrane-mimicking environments like detergent micelles or organic solvents (e.g., trifluoroethanol/water mixtures) that promote the formation of secondary structures. biorxiv.org For maculatins, solution NMR has been instrumental in showing that they adopt an α-helical conformation, which is crucial for their membrane-disrupting activity. core.ac.uk Studies on Maculatin 1.1, for instance, revealed two distinct α-helical segments separated by a flexible hinge region. core.ac.uk
Solid-State NMR (ssNMR): Unlike solution NMR, ssNMR can analyze molecules in a solid or semi-solid state, such as peptides embedded within lipid bilayers, which more closely resembles their native environment of action. rsc.org This technique is not limited by molecular size or slow tumbling. researchgate.net For the maculatin family, ³¹P ssNMR has been used to monitor the effect of the peptide on the headgroups of phospholipids (B1166683) in bacterial membranes, revealing an increase in the dynamics of membrane lipids, which is direct evidence of membrane disruption. encyclopedia.pub Similarly, ²H ssNMR can probe the ordering of lipid acyl chains, providing further detail on how the peptide perturbs the hydrophobic core of the membrane. researchgate.net
In-Cell NMR: This emerging technique applies NMR spectroscopy to study molecules directly inside living cells, offering insights into their structure and function in a truly native environment. researchgate.net Although technically challenging due to low sensitivity and overwhelming background signals from other cellular components, it provides invaluable data. researchgate.net In-cell ssNMR experiments have been conducted to analyze the interaction of Maculatin 1.1 with intact E. coli bacteria, confirming that the peptide disrupts the membrane lipids in live cells. encyclopedia.pub
| NMR Technique | Sample Environment | Key Information Obtained for Maculatin Family |
| Solution NMR | Membrane-mimicking solvents (e.g., TFE/water), Micelles (e.g., SDS) | High-resolution 3D structure, Identification of α-helical and flexible regions. biorxiv.orgcore.ac.uk |
| Solid-State NMR (ssNMR) | Lipid bilayers, Intact bacteria | Peptide orientation in the membrane, Perturbation of lipid headgroups (³¹P) and acyl chains (²H). researchgate.net |
| In-Cell NMR | Live bacterial cells (e.g., E. coli) | Direct evidence of lipid disruption in a native cellular context. encyclopedia.pub |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. rsc.org
Peptides and proteins exhibit characteristic CD spectra depending on their secondary structure. An α-helical structure, common to maculatins in a membrane environment, typically shows negative bands near 222 nm and 208 nm and a positive band near 195 nm. rsc.org In contrast, a β-sheet structure shows a negative band around 218 nm, while a random coil conformation has a strong negative band near 200 nm.
For the maculatin family, CD spectroscopy is routinely used to monitor the conformational change from a largely unstructured or random coil state in aqueous solution to a predominantly α-helical structure upon interaction with lipid vesicles or membrane-mimicking solvents. uclan.ac.ukresearchgate.net Studies on aureins, a related peptide family, have used CD to quantify the percentage of secondary structure content upon interaction with different lipid compositions, a method directly applicable to Maculatin 3.1. uclan.ac.uk
| Secondary Structure | Characteristic CD Spectral Features |
| α-Helix | Negative minima at ~222 nm and ~208 nm, Positive maximum at ~195 nm. rsc.org |
| β-Sheet | Negative minimum at ~218 nm, Positive maximum at ~195 nm. |
| Random Coil | Strong negative minimum near 200 nm. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that identifies chemical bonds and functional groups within a sample. thermofisher.com In peptide research, it provides valuable information on secondary structure, as well as the conformation and packing of lipids. rajpub.comrug.nl
The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure. For instance, α-helical structures typically show a band around 1650-1658 cm⁻¹, while β-sheets are observed at lower frequencies (around 1620-1640 cm⁻¹).
FTIR studies on Maculatin 1.1 have been conducted in conjunction with DSC to examine its interaction with model lipid membranes. core.ac.ukrajpub.com The technique can simultaneously monitor changes in the peptide's conformation and the order of the lipid acyl chains (via the CH₂ stretching vibrations around 2850 cm⁻¹ and 2920 cm⁻¹). An increase in the frequency of the CH₂ stretching bands indicates that the peptide has disordered the lipid chains, consistent with membrane disruption. core.ac.uk
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Information |
| Amide I (C=O stretch) | ~1650-1658 | α-Helix conformation of the peptide. core.ac.uk |
| Amide I (C=O stretch) | ~1620-1640 | β-Sheet conformation of the peptide. |
| CH₂ Symmetric/Asymmetric Stretch | ~2850 / ~2920 | Order/disorder of lipid acyl chains. core.ac.uk |
Biophysical Characterization Techniques
Biophysical techniques probe the physical consequences of peptide-membrane interactions, such as changes in membrane stability and the peptide's ability to penetrate lipid monolayers.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled. nanoqam.caresearchgate.net It is widely used to study the thermotropic phase behavior of lipid bilayers. Lipids undergo a characteristic phase transition from a gel (ordered) state to a liquid-crystalline (disordered) state at a specific melting temperature (Tm).
When an antimicrobial peptide like a maculatin interacts with a lipid bilayer, it perturbs the lipid packing, which in turn affects the phase transition. DSC thermograms can reveal these changes. Typically, the incorporation of a membrane-active peptide leads to a decrease in the main phase transition temperature (Tm) and a broadening of the transition peak. It also often reduces the enthalpy (ΔH) of the transition, which reflects a decrease in the cooperativity of the lipid melting process.
DSC studies on Maculatin 1.1 have demonstrated its ability to significantly alter the phase behavior of zwitterionic lipid model membranes, indicating a strong disruptive interaction with the lipid bilayer. core.ac.ukdiva-portal.orgscispace.com
| Parameter | Description | Effect of Maculatin Interaction |
| Tm (Main Transition Temperature) | The temperature at which lipids transition from a gel to a liquid-crystalline phase. researchgate.net | Often decreases and broadens, indicating lipid destabilization. core.ac.uk |
| ΔH (Transition Enthalpy) | The amount of heat required to induce the phase transition. researchgate.net | Typically decreases, indicating reduced cooperativity and disruption of lipid packing. core.ac.uk |
| Pre-transition | A smaller transition from a lamellar gel to a ripple phase seen in some lipids. | Often abolished, indicating peptide interaction with lipid headgroups. |
Langmuir Monolayer Techniques
The Langmuir monolayer technique is a powerful tool for studying the interactions of molecules at an air-water interface. upc.edu It provides a simplified, two-dimensional model of a cell membrane leaflet. core.ac.uk In a Langmuir trough, insoluble amphiphilic molecules like phospholipids are spread on an aqueous subphase to form a monomolecular film. upc.edu The surface pressure (π) of this film is measured as the available area per molecule is changed by movable barriers.
This technique can be used to assess the surface activity of peptides and their ability to penetrate lipid monolayers. core.ac.uk Studies on Maculatin 1.1 have shown that it is highly surface active. core.ac.uk When injected into the subphase beneath a lipid monolayer, maculatins penetrate the film, causing an increase in surface pressure. This indicates that the peptide inserts itself between the lipid molecules, disrupting their packing. The maximum insertion pressure and the synergy between peptide and lipid can be determined, providing insights into the peptide's lytic mechanism. core.ac.uk
| Measurement/Parameter | Description | Findings for Maculatin Family |
| Surface Pressure-Area (π-A) Isotherm | A plot of surface pressure versus the mean area per molecule, revealing the phase behavior of the monolayer. core.ac.uk | The presence of maculatin shifts the isotherm, indicating interaction and changes in lipid packing. |
| Peptide Insertion | The peptide is injected into the subphase beneath the lipid monolayer, and the change in surface pressure is monitored. core.ac.uk | Maculatins cause a significant increase in surface pressure, demonstrating strong penetration into the lipid film. core.ac.uk |
| Collapse Pressure (πc) | The surface pressure at which the monolayer collapses. upc.edu | The interaction with maculatin can alter the collapse pressure, reflecting changes in monolayer stability. |
Advanced Imaging and Microscopy Techniques
Electron microscopy (EM) is an indispensable tool for visualizing the ultrastructural changes in bacterial cells induced by antimicrobial agents. nih.govnih.gov Both scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide high-resolution images that can reveal the specific morphological damage caused by peptides like this compound. nih.govbanglajol.info While light microscopy is limited by the diffraction of light, EM can resolve fine details of the cell envelope, including the cell wall and cytoplasmic membrane. nih.gov
When bacteria are treated with antimicrobial peptides, a variety of morphological alterations can occur, such as cell swelling, surface roughening, formation of blebs, and complete cell lysis. banglajol.info SEM is particularly useful for examining the surface topography of bacterial cells, providing a three-dimensional view of these changes. banglajol.info In contrast, TEM of ultrathin sections allows for the visualization of internal structures and cross-sections of the cell envelope, revealing damage to the cytoplasmic membrane and changes in the cytoplasm. mdpi.commdpi.com
For studying the effects of this compound, a typical experimental approach would involve incubating a target bacterial species (e.g., Staphylococcus aureus) with the peptide at various concentrations and for different durations. researchgate.net The cells would then be prepared for either SEM or TEM. This involves fixation, dehydration, and in the case of SEM, coating with a conductive material, or for TEM, embedding in resin and ultrathin sectioning. nih.govmdpi.com These imaging techniques can provide direct visual evidence of the membrane-disrupting activity of this compound, corroborating findings from other biophysical methods. nih.gov For instance, the observation of pores or significant membrane disruption would support a pore-forming mechanism of action. researchgate.net
Table 2: Electron Microscopy Techniques for Studying Antimicrobial Peptide Effects
| Technique | Type of Information | Observable Morphological Changes |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography and morphology. banglajol.info | Cell wall roughness, cell disruption, swelling, lysis. banglajol.info |
| Transmission Electron Microscopy (TEM) | Internal ultrastructure and cross-sections. mdpi.com | Membrane damage, cytoplasmic leakage, altered cell division. mdpi.commdpi.com |
Recombinant Expression and Purification Strategies for Isotopic Labeling
The production of sufficient quantities of isotopically labeled peptides is essential for high-resolution structural studies by techniques like nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For peptides like this compound, which are often toxic to the expression host (typically Escherichia coli), and require post-translational modifications such as C-terminal amidation for full biological activity, specialized recombinant expression strategies are necessary. researchgate.netunimelb.edu.au
A common and effective approach is the use of a fusion protein system. researchgate.netacs.org In this strategy, the gene for this compound is cloned in-frame with the gene for a larger, well-behaved carrier protein. This fusion construct often masks the toxicity of the peptide, preventing it from disrupting the host cell membranes during expression. researchgate.netacs.org Furthermore, the fusion partner can aid in solubility and purification. researchgate.net
For Maculatin peptides, a dual-fusion system has been successfully employed. researchgate.net For instance, a SUMO (Small Ubiquitin-like Modifier) tag can be fused to the N-terminus, and an intein tag to the C-terminus of the peptide. researchgate.net The SUMO tag helps to prevent degradation and can be specifically cleaved to yield the native N-terminus. researchgate.net The intein tag allows for a self-cleavage reaction that results in the crucial C-terminal amide group, mimicking the native peptide. researchgate.net
Isotopic labeling (e.g., with ¹⁵N, ¹³C, and/or ²H) is achieved by growing the transformed E. coli in a minimal medium where the sole source of nitrogen and/or carbon is an isotopically enriched compound, such as ¹⁵NH₄Cl or ¹³C-glucose. researchgate.netnih.gov While uniform labeling is the most straightforward, selective labeling of specific amino acid types can also be performed to simplify complex NMR spectra. nih.gov Although the yields of such expression systems can be low, they provide a viable pathway to produce the isotopically labeled, natively folded, and amidated this compound required for advanced structural and functional studies. researchgate.netunimelb.edu.au
Table 3: Recombinant Expression Systems for Isotopic Labeling of Maculatin Peptides
| Component | Purpose | Example |
|---|---|---|
| Expression Host | Production of the recombinant protein. | Escherichia coli. researchgate.net |
| Fusion Partner (N-terminus) | Alleviate toxicity, aid in purification, ensure native N-terminus. | SUMO (Small Ubiquitin-like Modifier). researchgate.net |
| Fusion Partner (C-terminus) | Facilitate C-terminal amidation. | Intein. researchgate.net |
| Isotopic Source | Incorporation of NMR-active isotopes. | ¹⁵NH₄Cl (for ¹⁵N), ¹³C-glucose (for ¹³C). researchgate.netnih.gov |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Maculatin 1.1 |
| ¹⁵NH₄Cl |
| ¹³C-glucose |
| SUMO (Small Ubiquitin-like Modifier) |
| Staphylococcus aureus |
Future Research Directions and Translational Perspectives Non Clinical
Understanding Resistance Mechanisms to Maculatin Peptides
A critical aspect of developing any new antimicrobial agent is understanding the potential for bacteria to develop resistance. Although AMPs are thought to exert less selective pressure for resistance compared to traditional antibiotics due to their membrane-disrupting action, resistance is nevertheless possible and has been observed. researchgate.netfrontiersin.orgresearchgate.net Bacteria have evolved a sophisticated array of countermeasures to evade AMPs. mdpi.comnih.govnih.gov
Key bacterial resistance strategies against AMPs are summarized in the table below.
| Resistance Mechanism Category | Specific Strategy | Description | References |
| Cell Surface Modification | Alteration of Surface Charge | Bacteria modify their cell envelope components, such as teichoic acids or phospholipids (B1166683), to reduce the net negative charge, thereby weakening the electrostatic attraction for cationic AMPs. | nih.govmonash.edu |
| Modification of Membrane Fluidity | Changes in the lipid composition can alter the fluidity of the membrane, potentially hindering peptide insertion and pore formation. | monash.edu | |
| Peptide Inactivation/Removal | Proteolytic Degradation | Bacteria secrete or display surface proteases that specifically cleave and inactivate the AMPs before they can reach their target. | mdpi.comnih.gov |
| Efflux Pumps | Membrane-embedded pumps actively transport the AMPs out of the bacterial cell, preventing them from reaching a lethal concentration. | researchgate.netmdpi.comreactgroup.org | |
| Target Protection | Sequestration/Trapping | The production of capsular polysaccharides or biofilm extracellular polymeric substances can create a physical barrier, trapping the peptides. | nih.gov |
The widespread therapeutic use of any AMP could select for resistant mutants, which may also exhibit cross-resistance to other peptides, including those of the host's innate immune system. researchgate.net Therefore, a proactive approach to understanding resistance to Maculatin 3.1 is essential. Future studies should involve long-term exposure of various bacterial strains to sub-lethal concentrations of this compound to select for resistant variants. Subsequent whole-genome sequencing of these resistant strains will be crucial to identify the specific genetic mutations and regulatory changes responsible for the resistance phenotype.
Development of Novel Research Tools and Probes
To dissect the complex mechanisms of this compound, the development of specialized molecular probes and tools is indispensable. These tools are essential for tracking the peptide's interactions with bacterial cells at a high resolution.
A primary goal is the synthesis of modified this compound peptides. For instance, attaching a fluorescent dye to the peptide allows for its direct visualization using advanced microscopy techniques. frontiersin.orgfrontiersin.org This would enable real-time tracking of its binding to the bacterial surface, its effect on membrane integrity, and its potential translocation into the cytoplasm. frontiersin.org
Furthermore, the production of isotopically labeled this compound (e.g., with ¹⁵N, ¹³C, or ²H) is critical for structural biology studies. researchgate.net Techniques like solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy rely on such labeling to provide atomic-level details of the peptide's structure when bound to model membranes or even within intact bacterial cells. frontiersin.orgfrontiersin.orgresearchgate.net A protocol for the recombinant expression of isotopically enriched Maculatin 1.1 has already been established, paving the way for similar studies with this compound. researchgate.net These high-resolution structural insights are vital for understanding how the peptide forms pores or interacts with intracellular components.
Comparative Genomics and Proteomics of Maculatin Peptide Producers
Maculatin peptides are part of a diverse arsenal (B13267) of host-defense molecules found in the skin secretions of Australian tree frogs of the genus Litoria. nih.govnih.gov The specific peptide profile can vary significantly between species, and this diversity is a product of evolution. researchgate.netresearchgate.net Studies suggest that many of the AMPs found in Litoria frogs, likely including the maculatins, arose from a single ancestral gene that underwent duplication and diversification. researchgate.netresearchgate.net
Future research should leverage comparative genomics and proteomics to explore this evolutionary history. By sequencing the genomes and transcriptomes of various maculatin-producing frog species, researchers can identify the genes encoding the maculatin precursor proteins. Comparing these gene sequences across species will illuminate the genetic underpinnings of peptide diversity and reveal how subtle changes in the peptide sequence, guided by natural selection, can lead to functional differences.
Proteomic analysis, using techniques like mass spectrometry on the skin secretions, complements this approach by providing a complete inventory of the mature peptides produced by each species. researchgate.net This combined genomic and proteomic data will not only enhance our understanding of amphibian innate immunity but also provide a rich dataset for correlating sequence variations with specific antimicrobial activities, guiding the rational design of novel, highly potent AMPs.
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of how this compound works and how bacteria respond to it, a systems biology approach is required. nih.govthe-scientist.com This involves integrating data from multiple "omics" platforms to build a comprehensive model of the host-pathogen-like interaction between the peptide and the bacterium. researchgate.nettaylorfrancis.com
This integrative strategy would combine several layers of biological information, as detailed in the table below.
| Omics Field | Methodology | Objective for this compound Research | References |
| Genomics | Whole-Genome Sequencing | Identify genetic mutations conferring resistance in bacteria exposed to this compound. | - |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Profile changes in bacterial gene expression upon peptide exposure to identify stress response pathways and adaptive changes. | medrxiv.org |
| Proteomics | Mass Spectrometry | Quantify changes in the bacterial proteome in response to the peptide; identify direct intracellular protein targets of this compound. | nih.govmedrxiv.org |
| Lipidomics | Mass Spectrometry / Chromatography | Characterize alterations in the composition of the bacterial membrane lipids as a potential resistance mechanism. | monash.edu |
By integrating these datasets, researchers can move beyond a linear view of the peptide's mechanism to a network-level understanding. nih.gov For example, transcriptomic and proteomic data can reveal the entire cascade of stress responses a bacterium activates when challenged with this compound. When combined with genomic data from resistant strains, this approach can link specific cellular responses to the genetic changes that cause them. This systems-level insight is paramount for predicting and overcoming potential resistance and for the rational optimization of this compound as a future therapeutic agent.
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Maculatin 3.1 that contribute to its antimicrobial activity?
- Methodological Answer : To determine structural characteristics, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of its α-helical structure and circular dichroism (CD) spectroscopy to assess secondary structure stability under varying pH conditions. Comparative studies with synthetic analogs can identify critical residues (e.g., hydrophobic vs. charged regions) responsible for membrane interaction. Data should be tabulated to correlate structural features (e.g., helicity, charge distribution) with antimicrobial efficacy across bacterial strains .
Q. How can researchers design initial experiments to assess the antimicrobial efficacy of this compound against Gram-negative bacteria?
- Methodological Answer : Begin with minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., E. coli ATCC 25922) in triplicate. Include controls for solvent effects and reference antibiotics. Use time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Data should be presented in dose-response tables, highlighting IC₅₀ values and statistical significance (p < 0.05). For reproducibility, document growth conditions (e.g., Mueller-Hinton broth, 37°C) and inoculum size .
Advanced Research Questions
Q. What methodologies are recommended to resolve contradictions in reported data on this compound’s cytotoxicity across different mammalian cell lines?
- Methodological Answer : Conduct a meta-analysis of existing cytotoxicity studies to identify variables (e.g., cell line origin, assay duration, peptide concentration). Validate findings using standardized protocols (e.g., MTT assays with identical exposure times and serum-free conditions). Employ flow cytometry to distinguish apoptosis from necrosis and correlate results with peptide aggregation states (measured via dynamic light scattering). Tabulate discrepancies and propose a unified cytotoxicity index adjusted for cell membrane lipid composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
